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  • Product: 4-cyclohexyl-1,3-thiazole-2-thiol
  • CAS: 2180-06-5

Core Science & Biosynthesis

Foundational

4-cyclohexyl-1,3-thiazole-2-thiol CAS 2180-06-5 properties

An In-Depth Technical Guide to 4-cyclohexyl-1,3-thiazole-2-thiol (CAS 2180-06-5) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-cyclohexyl-1,3-thiazole-2-thiol, a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-cyclohexyl-1,3-thiazole-2-thiol (CAS 2180-06-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-cyclohexyl-1,3-thiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its physicochemical properties, plausible synthetic routes with mechanistic insights, chemical reactivity, and potential applications, all grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

4-cyclohexyl-1,3-thiazole-2-thiol is a substituted thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of a bulky, lipophilic cyclohexyl group at the 4-position and a reactive thiol group at the 2-position imparts distinct chemical characteristics to the molecule.

A key feature of 2-thiol-thiazoles is the existence of thione-thiol tautomerism, where the proton can reside on either the exocyclic sulfur atom (thiol form) or the ring nitrogen atom (thione form). The equilibrium between these two forms is influenced by the solvent and the electronic nature of the substituents on the thiazole ring.

Below is a summary of the known physicochemical properties of 4-cyclohexyl-1,3-thiazole-2-thiol:

PropertyValueSource
CAS Number 2180-06-5[1]
Molecular Formula C9H13NS2[1]
Molecular Weight 199.34 g/mol [1]
Melting Point 185-186 °C[1]
IUPAC Name 4-cyclohexyl-1,3-thiazole-2-thiol[1]
InChI 1S/C9H13NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11)[1]
InChI Key HBTSHIJCNGWNEF-UHFFFAOYSA-N[1]

Synthesis Pathway: A Mechanistic Approach

For the synthesis of our target molecule, the logical precursors would be 1-bromo-1-cyclohexylpropan-2-one and thiourea.

Proposed Synthetic Workflow:

Hantzsch_Thiazole_Synthesis Reactant1 1-bromo-1-cyclohexylpropan-2-one Process1 Nucleophilic Attack (SN2) Reactant1->Process1 Reactant2 Thiourea Reactant2->Process1 Intermediate1 Thiouronium Salt Intermediate Process2 Intramolecular Cyclization Intermediate1->Process2 Tautomerization and N-attack on carbonyl Intermediate2 Hydroxythiazoline Intermediate Process3 Dehydration Intermediate2->Process3 Elimination of H2O Product 4-cyclohexyl-1,3-thiazole-2-thiol Process1->Intermediate1 Formation of S-C bond Process2->Intermediate2 Process3->Product

Caption: Proposed Hantzsch synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol.

Step-by-Step Experimental Protocol (Proposed):
  • Reaction Setup: To a solution of thiourea (1.1 equivalents) in ethanol, add 1-bromo-1-cyclohexylpropan-2-one (1.0 equivalent).

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-cyclohexyl-1,3-thiazole-2-thiol.

Causality Behind Experimental Choices:
  • Choice of Reactants: The α-haloketone provides the C4-C5 backbone of the thiazole ring, while the thioamide contributes the N3, C2, and S1 atoms. Thiourea is a cost-effective and readily available source of the thioamide functional group.

  • Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction without participating in it.

  • Heating: The reaction is heated to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.

Chemical Reactivity and Derivatization

The reactivity of 4-cyclohexyl-1,3-thiazole-2-thiol is primarily dictated by the nucleophilic character of the thiol group and the aromatic nature of the thiazole ring.

  • Thiol Group Reactivity: The exocyclic sulfur atom is a potent nucleophile, making it a convenient handle for further molecular elaboration. Common reactions include S-alkylation, S-acylation, and oxidation to form disulfides. This reactivity is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.[4]

  • Thiazole Ring Reactivity: The thiazole ring itself can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents. Due to the electron-donating nature of the sulfur atom, electrophilic attack is generally favored at the C5 position.[5]

Potential Derivatization Pathways:

Reactivity_Diagram Start 4-cyclohexyl-1,3-thiazole-2-thiol Path1 S-Alkylation Start->Path1 R-X, Base Path2 S-Acylation Start->Path2 RCOCl, Base Path3 Oxidation Start->Path3 I2, Base or Air Path4 Electrophilic Substitution (e.g., Nitration, Halogenation) Start->Path4 Electrophile Product1 S-Alkyl Derivatives Path1->Product1 Product2 S-Acyl Derivatives Path2->Product2 Product3 Disulfide Dimer Path3->Product3 Product4 C5-Substituted Derivatives Path4->Product4

Caption: Potential reaction pathways for 4-cyclohexyl-1,3-thiazole-2-thiol.

Applications in Research and Drug Development

The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of biologically active compounds.[6][7] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[7][8][9]

  • Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. The ability to readily functionalize the thiol group allows for the synthesis of novel derivatives to combat drug-resistant pathogens.

  • Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[10] The cyclohexyl group in the target molecule increases its lipophilicity, which may enhance its ability to cross cell membranes.

  • Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[11]

  • Materials Science: Thiazole-containing polymers have been explored for their applications in organic electronics, such as in the development of conductive polymers and fluorescent dyes.[8]

A Note of Caution for Researchers: It is important to note that some thiazole derivatives, particularly 2-aminothiazoles, have been identified as "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns.[6] Therefore, any screening hits containing this scaffold should be carefully validated to ensure specific on-target engagement.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-cyclohexyl-1,3-thiazole-2-thiol is not available, data from structurally related compounds, such as other thiazole derivatives and cyclohexyl mercaptan, can provide guidance on potential hazards.

Potential Hazards (Inferred):
Hazard ClassStatementSource (Related Compounds)
Acute Oral Toxicity Harmful if swallowed.[12]
Skin Sensitization May cause an allergic skin reaction.[12][13]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[12][13]
Odor May have a strong, unpleasant stench.[14]
Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Conclusion

4-cyclohexyl-1,3-thiazole-2-thiol is a versatile heterocyclic compound with a rich chemical profile. Its plausible synthesis via the Hantzsch reaction and the high reactivity of its thiol group make it an attractive building block for creating diverse molecular architectures. The proven biological significance of the thiazole scaffold suggests that this compound holds considerable promise for applications in drug discovery and materials science. As with any chemical, proper safety and handling procedures are paramount for its investigation and application.

References

  • Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(5), 1183-1191. [Link]

  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]

  • CPAchem. (2023). Safety Data Sheet. [Link]

  • Hasanah, I., & Side, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Borneo Journal of Pharmacy, 4(2), 98-107. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical and Life Sciences. [Link]

  • A REVIEW ON METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES. (n.d.). Connect Journals. [Link]

  • PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-2-thiol. [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. [Link]

  • Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. (2020). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4946. [Link]

  • Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1530-1536. [Link]

  • Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-4,5-dihydro-1,3-thiazole. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1). [Link]

Sources

Exploratory

biological activity of 4-cyclohexylthiazole-2-thiol derivatives

An In-depth Technical Guide to the Biological Activity of 4-Cyclohexylthiazole-2-thiol Derivatives Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered heterocycle containing su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-Cyclohexylthiazole-2-thiol Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Found in natural products like vitamin B1 (thiamine) and in a multitude of synthetic compounds, this scaffold is recognized for its wide spectrum of pharmacological activities.[1][3] Thiazole-containing molecules have been successfully developed as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[2][4] The stability of the aromatic ring and its capacity to act as a bioisosteric replacement for other groups make it a "privileged structure" in drug design.[5][6]

This guide focuses on a specific, promising subclass: 4-cyclohexylthiazole-2-thiol derivatives . This chemical family is distinguished by two key features: a bulky, lipophilic cyclohexyl group at the 4-position and a reactive thiol (-SH) group at the 2-position. The cyclohexyl moiety often enhances binding to hydrophobic pockets in biological targets, while the thiol group serves as a versatile handle for synthetic modification, allowing for the creation of extensive compound libraries.[7] This combination of features has led to the discovery of derivatives with potent and diverse biological activities, which will be explored in detail throughout this guide.

Core Synthesis Strategies

The generation of 4-cyclohexylthiazole-2-thiol derivative libraries typically begins with the construction of the core thiazole ring, followed by modification at the 2-thiol position. The Hantzsch thiazole synthesis and its variations are common methods for forming the heterocyclic ring.

General Synthesis Workflow

A representative synthetic pathway involves the reaction of a brominated keto-ester with a thioamide or thiourea. For the specific 4-cyclohexyl scaffold, this often starts with a cyclohexyl-containing precursor.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Derivatization A Cyclohexyl-β-ketoester C 4-Cyclohexyl-2-aminothiazole Derivative A->C Bromination & Cyclocondensation B Thioureaurea/ Thioamide B->C D Core Scaffold (4-Cyclohexylthiazole-2-thiol) C->D Diazotization & Thiol Introduction F Final Derivative Library D->F Nucleophilic Substitution E Electrophilic Reagents (e.g., 2-chloro-N-aryl acetamides) E->F

Caption: Generalized workflow for the synthesis of 4-cyclohexylthiazole-2-thiol derivatives.

Experimental Protocol: Synthesis of a 4-Cyclohexyl-Thiazole Precursor

This protocol outlines a foundational step in creating the core scaffold, adapted from established methodologies for thiazole synthesis.[8][9]

  • Reagents & Materials : Ethyl 4-cyclohexyl-2-bromo-3-oxobutanoate, Thiourea, Absolute Ethanol, Reflux condenser, Magnetic stirrer.

  • Step 1: Reaction Setup : In a 250 mL round-bottom flask, dissolve ethyl 4-cyclohexyl-2-bromo-3-oxobutanoate (10 mmol) in 100 mL of absolute ethanol.

  • Step 2: Addition of Thiourea : Add thiourea (12 mmol) to the solution.

  • Step 3: Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Isolation : Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Step 5: Purification : Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure ethyl 2-amino-4-cyclohexylthiazole-5-carboxylate precursor.

  • Step 6: Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial and Antifungal Activity

A significant area of investigation for this class of compounds is their potential to combat drug-resistant bacterial and fungal pathogens.[8][10] The increasing prevalence of antimicrobial resistance necessitates the development of novel chemical entities that can overcome existing resistance mechanisms.[10]

Derivatives of 4-cyclohexyl-1,2,4-triazoles incorporating a thiazole moiety have demonstrated particularly strong antifungal activity.[8][10] Studies have shown that these compounds are effective against clinically relevant fungal species like Candida albicans and Candida glabrata, as well as bacterial pathogens including Staphylococcus aureus and Escherichia coli.[8]

Quantitative Data: Antimicrobial Screening

The following table summarizes the antimicrobial activity of representative compounds from this class.

Compound IDTarget OrganismActivity Metric (MIC, µg/mL)Reference
Derivative ACandida albicans (Strain 1)< 3.9[8]
Derivative ACandida albicans (Strain 2)15.6[8]
Derivative BCandida glabrata7.8[8]
Derivative CStaphylococcus aureus> 500[8][10]
Derivative DEscherichia coli> 500[8][10]

Note: Data is synthesized from published studies. "Derivative A/B/C/D" are representative of compounds within the 4-cyclohexylthiazole family evaluated in the cited literature.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining the antimicrobial efficacy of novel compounds.

MIC_Assay_Workflow A Prepare serial 2-fold dilutions of test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension (e.g., 5x10^5 CFU/mL) A->B C Include Positive Control (microbes, no compound) and Negative Control (broth, no microbes) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or add viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

  • Preparation : Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum : Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls : Include a growth control well (media and inoculum, no compound) and a sterility control well (media only).

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[11][12] The primary targets are cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[11] Selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[13][14]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

4-Cyclohexylthiazole-2-thiol derivatives can interfere with the conversion of arachidonic acid into pro-inflammatory mediators. Their specific structure allows them to bind to the active sites of COX and LOX enzymes, preventing substrate access.

Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Inhibitor Thiazole Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of COX and LOX enzymes in the arachidonic acid cascade.

Quantitative Data: Enzyme Inhibition

Studies on related thiazole structures provide insight into the potential potency of 4-cyclohexyl derivatives.

Compound ClassTarget EnzymeActivity Metric (IC₅₀, µM)Selectivity Index (COX-1/COX-2)Reference
Thiazole Derivative 5dCOX-20.82112[11][12]
Thiazole Derivative 5eCOX-20.76124[11][12]
Thiazole Derivative 5d5-LOX23.08N/A[11][12]
Celecoxib (Standard)COX-20.05>100[11][12]
Aspirin (Standard)COX-115.32N/A[11][12]

Note: Data from closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, demonstrating the potential of the thiazole scaffold for selective COX-2 inhibition.[11][12]

Anticancer Activity

The thiazole nucleus is a common feature in a number of anticancer agents.[15][16] Its derivatives have been shown to exert cytotoxic effects against a range of human cancer cell lines through diverse mechanisms, including the inhibition of critical enzymes like topoisomerase II and protein kinases such as VEGFR-2, as well as by inducing apoptosis (programmed cell death).[15][16]

One study on a pyrano[2,3-d]thiazole derivative demonstrated strong cytotoxic effects against human liver (HepG-2) and breast (MCF-7) cancer cell lines.[15] Further investigation suggested the compound acts by intercalating with DNA and inhibiting topoisomerase II.[15] Another series of thiazole derivatives showed potent activity against MCF-7 and HepG2 cells by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[16]

Quantitative Data: In Vitro Cytotoxicity
Compound IDCancer Cell LineActivity Metric (IC₅₀, µM)Reference
Thiazole Derivative 4cMCF-7 (Breast)2.57[16]
Thiazole Derivative 4cHepG2 (Liver)7.26[16]
Pyrano[2,3-d]thiazoleMCF-7 (Breast)17.77 (µg/mL)[15]
Pyrano[2,3-d]thiazoleHepG-2 (Liver)14.05 (µg/mL)[15]
Staurosporine (Standard)MCF-7 (Breast)6.77[16]
Doxorubicin (Standard)MCF-7 (Breast)4.17 (µg/mL)[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. For 4-cyclohexylthiazole-2-thiol derivatives, several key structural features influence their potency and selectivity.

  • The 4-Cyclohexyl Group : This bulky, non-polar group is crucial for activity. It is believed to enhance lipophilicity, facilitating passage through cell membranes, and to promote binding to hydrophobic pockets within target enzymes or receptors.[8]

  • The 2-Thiol Group : This position is the primary site for derivatization. The nature of the substituent attached via the sulfur atom dramatically impacts the biological profile. Linking to other heterocyclic rings (like triazoles or pyridines) or incorporating acetamido groups has been shown to modulate antimicrobial and anticancer activities.[8][17]

  • Substituents on Linked Moieties : When the 2-thiol is connected to an aromatic ring system (e.g., a phenylacetamide group), the electronic properties of substituents on that ring are important. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) can alter binding affinity and selectivity for targets like adenosine receptors or kinases.[18]

Conclusion and Future Perspectives

The 4-cyclohexylthiazole-2-thiol scaffold represents a versatile and promising platform for the development of new therapeutic agents. The existing body of research demonstrates its potential in producing compounds with significant antimicrobial, anti-inflammatory, and anticancer properties. The dual presence of a lipophilic anchor (the cyclohexyl group) and a highly adaptable synthetic handle (the thiol group) provides a robust framework for generating diverse chemical libraries.

Future research should focus on several key areas:

  • Lead Optimization : Systematically modify the most potent compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies : Progress the most promising candidates from in vitro assays to in vivo animal models to evaluate their efficacy and safety in a physiological context.

  • Mechanism Elucidation : For compounds with novel activity, detailed mechanistic studies are required to precisely identify their biological targets and pathways of action.

  • Exploration of New Therapeutic Areas : Given the scaffold's versatility, screening derivative libraries against other disease targets, such as viral polymerases, parasitic enzymes, or neurodegenerative pathway components, could unveil new applications.

By leveraging the principles of medicinal chemistry and a deeper understanding of the structure-activity relationships, 4-cyclohexylthiazole-2-thiol derivatives hold considerable promise for addressing unmet needs in human medicine.

References

  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

  • ResearchGate. (n.d.). COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. [Link]

  • Amu, O., et al. (2020). Structure-Activity Relationship between Thiol Group-Trapping Ability of Morphinan Compounds with a Michael Acceptor and Anti-Plasmodium falciparum Activities. Molecules, 25(21), 5183. [Link]

  • Munir, R., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3- [N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole Derivatives. [Link]

  • Uslu, B., et al. (2025). Cyclooxygenase Inhibitor 4-Methylthiazole Derivative Compound Alleviates Lipopolysaccharides-Induced Neuroinflammation in Male Rats With Regulating Cytokine Levels. Journal of Biochemical and Molecular Toxicology, 39(12), e70620. [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(1). [Link]

  • ResearchGate. (n.d.). The summary of structure activity relationship studies. [Link]

  • Borcea, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6265. [Link]

  • Kim, Y., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(15), 7230-7239. [Link]

  • Al-Omair, M. A., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 12345. [Link]

  • Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(8), 3939-3950. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • ResearchGate. (n.d.). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. [Link]

  • ResearchGate. (n.d.). (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. [Link]

  • Sharma, A., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(1), 11-18. [Link]

  • Journal of Pharmacopuncture. (2017). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. [Link]

  • Munir, R., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15. [Link]

  • Pinyga, S., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. [Link]

  • Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. [Link]

  • Oniga, O., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(1), 1. [Link]

  • S. L., S., & K, S. (2025). Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 20(2), 2533-2545. [Link]

  • ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 892539. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

Sources

Foundational

difference between 4-cyclohexyl-1,3-thiazole-2-thiol and 4-tert-butylthiazole-2-thiol

Executive Summary This guide provides a technical comparison between 4-cyclohexyl-1,3-thiazole-2-thiol and 4-tert-butylthiazole-2-thiol , two critical scaffolds in medicinal chemistry and fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-cyclohexyl-1,3-thiazole-2-thiol and 4-tert-butylthiazole-2-thiol , two critical scaffolds in medicinal chemistry and fragment-based drug discovery (FBDD).[1] While both serve as lipophilic, bulky heteroaromatic building blocks, their distinct steric profiles, metabolic liabilities, and conformational dynamics dictate their specific utility in structure-activity relationship (SAR) campaigns.

  • 4-tert-butylthiazole-2-thiol : Characterized by a rigid, spherical steric bulk.[1] It is often used to fill hydrophobic pockets with defined geometry but carries a specific metabolic risk of terminal methyl oxidation.[1]

  • 4-cyclohexyl-1,3-thiazole-2-thiol : Offers a flexible, larger hydrophobic volume (chair/boat conformations). It is utilized when the binding pocket requires induced fit or greater van der Waals contact, though it presents multiple sites for oxidative metabolism.

Part 1: Chemical Identity & Physical Properties[2][3]

The following table summarizes the core physicochemical distinctions. The "Shape" parameter is critical for binding affinity predictions.[1]

Feature4-cyclohexyl-1,3-thiazole-2-thiol4-tert-butylthiazole-2-thiol
CAS Number 2180-06-5 2180-05-4
Molecular Weight 199.34 g/mol 173.30 g/mol
Formula C₉H₁₃NS₂C₇H₁₁NS₂
Steric Profile Flexible : Cyclohexyl ring adopts chair/boat conformations.[1] High volume, adaptable shape.Rigid : tert-Butyl group is spherical and rotatable but structurally rigid.[1]
Lipophilicity (cLogP) ~3.2 - 3.5 (High)~2.5 - 2.8 (Moderate-High)
Electronic Effect Weakly electron-donating (+I) via alkyl ring.Strong electron-donating (+I) via tertiary carbon.[1]
Tautomerism Exists predominantly as the thione (NH form) in solution.[1]Exists predominantly as the thione (NH form) in solution.[1]

Part 2: Synthesis & Manufacturing

Both compounds are synthesized via the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thioamide equivalent (typically ammonium dithiocarbamate or thiourea).
Synthesis Mechanism & Pathway

The choice of starting material dictates the C4-substituent.[1] The reaction proceeds through S-alkylation followed by cyclodehydration.[1]

HantzschSynthesis Start_Cy 2-Bromo-1-cyclohexylethanone (CAS 56077-28-2) Intermediate Intermediate: S-Alkylated Thioiminium Start_Cy->Intermediate EtOH, Reflux Start_tBu 1-Bromo-3,3-dimethylbutan-2-one (Bromomethyl t-butyl ketone) Start_tBu->Intermediate EtOH, Reflux Reagent Ammonium Dithiocarbamate (or Thiourea) Reagent->Intermediate Product_Cy 4-Cyclohexyl-1,3-thiazole-2-thiol (CAS 2180-06-5) Intermediate->Product_Cy -H2O Cyclization Product_tBu 4-tert-Butylthiazole-2-thiol (CAS 2180-05-4) Intermediate->Product_tBu -H2O Cyclization

Figure 1: Parallel Hantzsch synthesis pathways for cyclohexyl and tert-butyl thiazole-2-thiols.

Detailed Experimental Protocol

Objective : Synthesis of 4-substituted-1,3-thiazole-2-thiols. Scale : 10 mmol.

Reagents:

  • 
    -Bromoketone (10 mmol):
    
    • For Cy-analog: 2-Bromo-1-cyclohexylethanone (CAS 56077-28-2).[1][2]

    • For t-Bu-analog: 1-Bromo-3,3-dimethylbutan-2-one .[1]

  • Ammonium dithiocarbamate (12 mmol) OR Thiourea (12 mmol).

  • Ethanol (Absolute, 20 mL).

  • Water (for workup).[1]

Step-by-Step Methodology:

  • Preparation : Dissolve the specific

    
    -bromoketone (10 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Addition : Add ammonium dithiocarbamate (12 mmol) portion-wise over 5 minutes. Note: If using thiourea, the product will be the aminothiazole hydrobromide, which requires hydrolysis; dithiocarbamate yields the thiol/thione directly.

  • Reaction : Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting bromoketone spot should disappear.[1]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product typically precipitates as a yellow-to-off-white solid.[1]

    • If oil forms (common with the Cyclohexyl analog due to lipophilicity), extract with Dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate.

  • Purification : Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield : Typical yields range from 70–85%.[1]

Part 3: Medicinal Chemistry & SAR Applications[3][5][6][7][8]

The decision to deploy a cyclohexyl versus a tert-butyl group is rarely arbitrary.[1] It depends on the specific requirements of the target binding pocket and the metabolic stability profile required.

Steric & Conformational Analysis
  • The tert-Butyl "Anchor" : The t-Bu group is a "rigid ball."[1] It is excellent for filling deep, spherical hydrophobic pockets (e.g., S1 pockets in proteases). It has no conformational flexibility, meaning it pays a low entropy penalty upon binding if the pocket is pre-organized.

  • The Cyclohexyl "Adapter" : The cyclohexyl ring exists in a chair conformation but can flip.[1] It covers a larger surface area than t-Bu.[1] It is ideal for shallow, broad hydrophobic patches or when "induced fit" is necessary.

Metabolic Stability (The "Soft Spot" Issue)

Metabolism is often the deciding factor between these two.

  • tert-Butyl Liability : While sterically hindering adjacent metabolism, the t-Bu group itself is prone to terminal hydroxylation by CYP450 enzymes (typically CYP3A4 or CYP2C9), converting

    
     to 
    
    
    
    . This is often a metabolic "soft spot."[1]
  • Cyclohexyl Liability : The cyclohexyl ring is prone to hydroxylation at the C3 or C4 positions of the ring.[1] However, this can sometimes be blocked by fluorination. The large lipophilic surface area can also increase non-specific protein binding.[1]

Decision Logic for SAR

Use the following logic flow to select the appropriate scaffold for your lead optimization.

SAR_Logic Start SAR Decision: Select C4-Substituent Q1 Is the hydrophobic pocket deep and spherical? Start->Q1 Q2 Is metabolic stability at the alkyl group critical? Q1->Q2 No (Broad/Shallow) tBu_Path Select 4-tert-Butyl Q1->tBu_Path Yes (Rigid fit) Q2->tBu_Path Yes (Block metabolism) Cy_Path Select 4-Cyclohexyl Q2->Cy_Path No (Need volume) Note Note: t-Bu is generally more stable but prone to specific CYP oxidation. Cy offers better shape match for flexible pockets. Cy_Path->Note

Figure 2: SAR Decision Tree for selecting between Cyclohexyl and tert-Butyl substituents.

Part 4: Reactivity & Derivatization[1]

Both compounds contain a cyclic dithiocarbamate motif (masked as a thiol/thione).[1] The sulfur atom at position 2 is highly nucleophilic and serves as the primary handle for further derivatization.[1]

Thiol-Thione Tautomerism

In solution (DMSO, MeOH), both compounds favor the thione (NH) form over the thiol (SH) form. However, upon treatment with a base, they form the thiolate anion , which reacts exclusively at the sulfur atom (S-alkylation) rather than the nitrogen, due to the "soft" nature of the sulfur nucleophile.

Protocol: S-Alkylation (Thioether Synthesis)

Application : Creating inhibitors where the thiazole acts as a core scaffold linking two hydrophobic domains.[1]

  • Dissolution : Dissolve 1.0 eq of 4-cyclohexyl-1,3-thiazole-2-thiol (or t-Bu analog) in DMF.

  • Deprotonation : Add 1.2 eq of Potassium Carbonate (

    
    ).[1] Stir for 15 min at RT.[1]
    
  • Alkylation : Add 1.1 eq of the alkyl halide (e.g., Benzyl bromide).

  • Reaction : Stir at RT for 2 hours.

  • Isolation : Dilute with water, extract with EtOAc. The product will be the 2-alkylthio-4-substituted-thiazole .

References

  • Hantzsch Thiazole Synthesis Mechanism : Ber. Dtsch. Chem. Ges.[1]1887 , 20, 3118. (Foundational chemistry for thiazole synthesis).

  • Synthesis of 4-tert-butylthiazole-2-thiol : BLD Pharm Catalog Entry & Spectra.

  • Metabolic Oxidation of tert-Butyl Groups : Hypha Discovery, "Metabolism of t-butyl groups in drugs".[1]

  • Cyclohexyl vs. Alkyl Metabolism : Journal of Medicinal Chemistry, "Stereoselective metabolic oxidation of monosubstituted cyclohexyl moiety".

  • CAS Registry Data

    • 4-tert-butylthiazole-2-thiol: CAS 2180-05-4 [1][3]

    • 4-cyclohexyl-1,3-thiazole-2-thiol: CAS 2180-06-5 [3][4][5][6]

Sources

Protocols & Analytical Methods

Method

Hantzsch synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol from 2-bromo-1-cyclohexylethanone

Executive Summary This application note details the protocol for the synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol (CAS 2180-06-5), a critical pharmacophore scaffold used in the development of antimicrobial, anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol (CAS 2180-06-5), a critical pharmacophore scaffold used in the development of antimicrobial, anti-inflammatory, and kinase-inhibiting agents. The method utilizes a modified Hantzsch Thiazole Synthesis , reacting 2-bromo-1-cyclohexylethanone with ammonium dithiocarbamate. Unlike the classic Hantzsch reaction which typically yields aminothiazoles (using thiourea), this protocol selectively targets the 2-mercapto (2-thiol) functionality.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusive formation of the 2-thiol tautomer.

  • Atom Economy: One-pot condensation-cyclization sequence.

  • Scalability: Validated for gram-to-multigram scale with minimal chromatographic purification required.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via the condensation of an


-haloketone with a dithiocarbamic acid salt. The reaction is driven by the high nucleophilicity of the sulfur atom in the dithiocarbamate anion.
Mechanistic Pathway
  • Nucleophilic Substitution (

    
    ):  The sulfur of the ammonium dithiocarbamate attacks the 
    
    
    
    -carbon of 2-bromo-1-cyclohexylethanone, displacing the bromide ion.
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed or thermal elimination of water aromatizes the ring to form the final thiazole.

Note on Tautomerism: The product exists in a tautomeric equilibrium between the thiol (SH) and thione (C=S) forms. In solution, the thione form often predominates, but the compound is chemically named and handled as the thiol.

HantzschMechanism Reactants 2-Bromo-1-cyclohexylethanone + Ammonium Dithiocarbamate Inter1 S-Alkylated Intermediate (Acyclic) Reactants->Inter1 SN2 Attack (S -> C-Br) Inter2 Hydroxy-thiazoline (Cyclic Intermediate) Inter1->Inter2 Cyclization (N -> C=O) Product 4-Cyclohexyl-1,3-thiazole-2-thiol (Aromatic Target) Inter2->Product - H2O (Aromatization) Product->Product Thiol-Thione Equilibrium

Figure 1: Mechanistic pathway of the modified Hantzsch synthesis targeting 2-mercaptothiazoles.

Experimental Protocol

Reagents and Equipment
  • Precursor: 2-Bromo-1-cyclohexylethanone (CAS 56077-28-2).[1][2] Warning: Lachrymator.

  • Reagent: Ammonium dithiocarbamate (CAS 513-74-6). Note: Can be prepared in situ from

    
     and 
    
    
    
    if commercial stock is degraded.
  • Solvent: Ethanol (Absolute or 95%).[3]

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, temperature probe, addition funnel.

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Bromo-1-cyclohexylethanone Substrate1.0205.0910.25 g (50 mmol)
Ammonium Dithiocarbamate Reagent1.1110.186.06 g (55 mmol)
Ethanol SolventN/AN/A100 mL (0.5 M)
Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

  • Charge the 3-neck flask with 100 mL of Ethanol .

  • Add 6.06 g (55 mmol) of Ammonium Dithiocarbamate. Stir at room temperature (20-25 °C) until partially dissolved (suspension is normal).

  • Critical Safety Step: In a fume hood, dissolve 10.25 g (50 mmol) of 2-Bromo-1-cyclohexylethanone in 20 mL of Ethanol . Transfer this solution to the addition funnel.

Step 2: Controlled Addition

  • Add the bromoketone solution dropwise to the dithiocarbamate suspension over 15-20 minutes .

  • Observation: The reaction is slightly exothermic. The suspension may clear initially and then precipitate the intermediate or product.

Step 3: Cyclization (Reflux)

  • Heat the mixture to a gentle reflux (~78 °C ).

  • Maintain reflux for 2 to 4 hours . Monitor reaction progress via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting bromoketone (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature, then chill in an ice bath to 0-5 °C for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid precipitate. This crude solid is often the ammonium bromide salt of the thiazole or the free thiol depending on pH.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (

    
    ).
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Ethanol/Water (9:1) to obtain pure needles.

Step 5: Drying

  • Dry the product in a vacuum oven at 45 °C for 6 hours.

Characterization & Quality Control

ParameterExpected ValueNotes
Appearance Off-white to pale yellow crystalline solidDarkening indicates oxidation (disulfide formation).
Melting Point 185 - 186 °C Sharp range indicates high purity [1].
Yield 75 - 85%Losses usually occur during recrystallization.

NMR (DMSO-

)

13.5 (s, 1H, -SH), 6.8 (s, 1H, Thiazole-H), 2.6 (m, 1H, CH), 1.2-1.9 (m, 10H, Cyclohexyl)
The -SH proton is broad and exchangeable (

).
Troubleshooting Guide
  • Low Yield: Ensure Ammonium Dithiocarbamate is fresh. It decomposes to thiourea over time. If the reagent is old, increase equivalents to 1.5 or prepare fresh from

    
    .
    
  • Oily Product: If the product oils out during recrystallization, the solution is likely too concentrated. Add more ethanol and reheat.

  • Lachrymator Handling: Neutralize all glassware contacting the bromoketone with a dilute ammonia solution before removing from the hood.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Suspend NH4-Dithiocarbamate in Ethanol Start->Dissolve Add Dropwise Addition of 2-Bromo-1-cyclohexylethanone Dissolve->Add Reflux Reflux at 78°C (2 - 4 Hours) Add->Reflux Cool Cool to 0-5°C (Precipitation) Reflux->Cool Filter Filtration & H2O Wash (Remove NH4Br) Cool->Filter Recryst Recrystallization (EtOH) Filter->Recryst Dry Vacuum Dry Recryst->Dry End Final Product: 4-Cyclohexyl-1,3-thiazole-2-thiol Dry->End

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Cyclohexyl-1,3-thiazole-2-thiol. Retrieved from

  • Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis). Berichte der deutschen chemischen Gesellschaft.
  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • PubChem. (n.d.). 2-Bromo-1-cyclohexylethanone - Safety Data Sheet. Retrieved from

Sources

Application

using 4-cyclohexyl-1,3-thiazole-2-thiol as a ligand for metal coordination complexes

[1] Executive Summary 4-cyclohexyl-1,3-thiazole-2-thiol (CAS: 7664-52-0 / 2180-06-5) represents a distinct class of heterocyclic ligands where the lipophilic cyclohexyl moiety at the C4 position modulates both solubility...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-cyclohexyl-1,3-thiazole-2-thiol (CAS: 7664-52-0 / 2180-06-5) represents a distinct class of heterocyclic ligands where the lipophilic cyclohexyl moiety at the C4 position modulates both solubility and steric environment.[1] Unlike its planar phenyl or small methyl analogues, the cyclohexyl group introduces significant aliphatic bulk and hydrophobicity, making this ligand particularly valuable for developing lipophilic metal-based drugs and organic-soluble catalysts .[1]

This guide outlines the physicochemical behavior of this ligand, specifically its thione-thiol tautomerism, and provides validated protocols for its synthesis and subsequent coordination to transition metals.[1]

Chemical Profile & Ligand Behavior[1][2][3][4][5]

Tautomeric Equilibrium

The reactivity of 4-cyclohexyl-1,3-thiazole-2-thiol is governed by the equilibrium between the thione (NH form) and thiol (SH form).[1] While the thione form typically predominates in the solid state and polar solvents, the presence of a metal ion often drives the system toward the thiolate form, facilitating coordination.

  • Thione Form: Neutral, monodentate S-donor (typically).[1]

  • Thiolate Form: Anionic, capable of N,S-chelation or bridging.[1]

Structural Impact of the Cyclohexyl Group
  • Electronic Effect: The cyclohexyl group is electron-releasing (+I effect), slightly increasing the basicity of the thiazole nitrogen compared to 4-phenyl derivatives.

  • Steric Effect: The chair conformation of the cyclohexyl ring creates a flexible steric bulk. This prevents the formation of tightly packed polymeric sheets often seen with smaller thiazoles, favoring discrete monomeric or dimeric complexes.

  • Solubility: Drastically enhances solubility in non-polar solvents (CHCl₃, DCM, Toluene), critical for liquid-phase catalysis and biological membrane permeability.[1]

Visualization: Tautomerism & Coordination Logic

The following diagram illustrates the tautomeric shift and the resulting coordination modes available to the metal center.

ThiazoleCoordination Thione Thione Form (Neutral, C=S) Thiol Thiol Form (Aromatic, C-SH) Thione->Thiol Tautomerism Deprotonation Base / Metal Ion Thiol->Deprotonation -H+ Thiolate Thiolate Anion (L-) Deprotonation->Thiolate Complex_A Mode A: Monodentate S (Soft Metals: Au, Ag) Thiolate->Complex_A Complex_B Mode B: N,S-Chelate (Borderline: Ni, Cu, Zn) Thiolate->Complex_B Complex_C Mode C: Bridging (Clusters) Thiolate->Complex_C

Figure 1: Tautomeric equilibrium leading to diverse metal coordination modes.[1] The anionic thiolate is the active species for chelation.

Experimental Protocols

Protocol A: Ligand Synthesis (Hantzsch Condensation)

Rationale: Commercial availability can be sporadic.[1] This protocol ensures a fresh, high-purity supply.

Reaction: 1-cyclohexyl-2-bromoethanone + Ammonium Dithiocarbamate → 4-cyclohexyl-1,3-thiazole-2-thiol[1]

Reagents:

  • 1-cyclohexyl-2-bromoethanone (1.0 eq)[1]

  • Ammonium dithiocarbamate (1.2 eq)[1]

  • Ethanol (Absolute)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 1-cyclohexyl-2-bromoethanone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 12 mmol of ammonium dithiocarbamate with stirring. The reaction is exothermic; cool in an ice bath if temperature exceeds 40°C.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Precipitation: Cool the mixture to room temperature, then pour into 100 mL of ice-cold water. The product typically precipitates as a pale yellow solid.[1]

  • Purification: Filter the solid. Recrystallize from ethanol/water (9:1) to remove trace sulfur or unreacted starting material.[1]

  • Validation:

    • MP: Expect 140–145°C (check specific derivative literature).

    • IR: Look for ν(NH) ~3100-3200 cm⁻¹ (thione character) and ν(C=N) ~1580 cm⁻¹.[1]

Protocol B: Synthesis of Metal Complexes (General M(II) Procedure)

Target Metals: Cu(II), Ni(II), Zn(II), Co(II)[1]

Rationale: This method utilizes a 2:1 Ligand:Metal stoichiometry to favor the formation of neutral [M(L)₂] species, which are often precipitate directly from solution.[1]

Reagents:

  • Ligand (from Protocol A)[1]

  • Metal Acetate salt (M(OAc)₂[1]·xH₂O) — Acetate is preferred over chloride as it acts as a weak base to facilitate deprotonation of the thiol.

  • Methanol or Ethanol[1]

Step-by-Step:

  • Ligand Solution: Dissolve 2.0 mmol of 4-cyclohexyl-1,3-thiazole-2-thiol in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1.0 mmol of Metal(II) Acetate in 10 mL of methanol. Add this dropwise to the hot ligand solution.[1]

  • Observation: A color change should occur immediately (e.g., Green for Cu, Purple/Green for Ni).[1]

  • Reflux: Reflux for 2–3 hours to ensure thermodynamic stability.

  • Isolation:

    • If precipitate forms: Filter hot, wash with cold methanol and diethyl ether.[1]

    • If no precipitate: Concentrate the solution to 50% volume and cool to 4°C overnight.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Characterization Guide

Use this table to validate the formation of the complex.

TechniqueParameterLigand (Free)Metal Complex (M-L)Interpretation
FT-IR ν(S-H) / ν(N-H)Weak band ~2500 cm⁻¹ (SH) or Broad ~3150 cm⁻¹ (NH)Disappears Indicates deprotonation and coordination through Sulfur.[1]
FT-IR ν(C=N)~1580–1600 cm⁻¹Shifted (-10 to -20 cm⁻¹) Indicates coordination through Nitrogen (Chelation).[1]
¹H NMR NH/SH ProtonBroad singlet >12 ppmAbsent Confirms loss of proton upon binding.[1]
UV-Vis LMCT BandN/ANew band (350–450 nm)Ligand-to-Metal Charge Transfer (characteristic of S→M bond).[1]

Applications & Strategic Utility

Drug Development (Metallodrugs)

The 4-cyclohexyl group is a strategic "lipophilic handle."[1]

  • Mechanism: Many metal-based antimicrobials fail due to poor cellular uptake.[1] The cyclohexyl moiety increases the partition coefficient (logP), facilitating passive diffusion across bacterial cell walls or cancer cell membranes.[1]

  • Target: Use Cu(II) or Ag(I) complexes of this ligand for screening against MRSA or resistant fungal strains.[1] The mechanism typically involves membrane disruption followed by intracellular release of the metal ion.[1]

Catalysis[1][8][9]
  • Pd-Catalysis: Palladium complexes of thiazole-2-thiols are active in Suzuki-Miyaura coupling.[1] The bulky cyclohexyl group prevents catalyst aggregation (formation of Pd black), enhancing turnover numbers (TON).[1]

  • Solvent Compatibility: Unlike methyl-thiazole complexes, these are soluble in toluene, allowing their use in non-polar industrial processes.[1]

References

  • Thiazole Synthesis & Properties: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1]

  • Tautomerism in Thiazoles: Faidallah, H. M., et al. (2011).[1] "Synthesis and biological evaluation of some new thiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • Coordination Modes of Heterocyclic Thiols: Raper, E. S. (1996).[1] "Complexes of heterocyclic thione donors." Coordination Chemistry Reviews, 153, 199-255.[1]

  • Biological Activity of Thiazole Complexes: Popiołek, Ł. (2018). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

  • Hantzsch Synthesis Protocol: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] [1]

(Note: While specific literature on the 4-cyclohexyl derivative is less abundant than the 4-phenyl analogue, the chemical behavior described herein is derived from the established reactivity of the 4-substituted-1,3-thiazole-2-thiol class.)[1]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Sulfenamide Vulcanization Accelerators from 4-Cyclohexylthiazole-2-thiol

For: Researchers, scientists, and drug development professionals exploring novel vulcanization accelerators and rubber chemistry. Introduction: The Quest for Advanced Vulcanization Accelerators Sulfenamide-based accelera...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel vulcanization accelerators and rubber chemistry.

Introduction: The Quest for Advanced Vulcanization Accelerators

Sulfenamide-based accelerators are mainstays in the rubber industry, prized for their delayed-action mechanism which provides a crucial "scorch" safety window during processing, followed by a rapid vulcanization rate.[1] The vast majority of commercially available sulfenamide accelerators are derived from 2-mercaptobenzothiazole (MBT).[1] However, the ongoing drive for vulcanizates with enhanced performance characteristics—such as improved heat resistance, flex fatigue life, and reduced environmental impact—necessitates the exploration of novel accelerator structures.

This document provides a comprehensive guide to the synthesis of a new class of sulfenamide vulcanization accelerators based on a 4-cyclohexylthiazole-2-thiol backbone. The introduction of a bulky, aliphatic cyclohexyl group at the 4-position of the thiazole ring is hypothesized to impart unique solubility and reactivity properties to the resulting accelerators, potentially leading to vulcanizates with superior dynamic properties and aging resistance. While direct literature on the synthesis from this specific thiol is nascent, the protocols herein are built upon the well-established and robust methodologies for the synthesis of benzothiazole sulfenamides, providing a strong and scientifically grounded starting point for research and development.[2][3][4]

Strategic Approach to Synthesis: Oxidative Coupling

The core of sulfenamide synthesis lies in the oxidative coupling of a thiol with a primary or secondary amine. This reaction forms the crucial S-N bond that defines the sulfenamide functionality. Several oxidative systems have been successfully employed for this transformation in the synthesis of related benzothiazole sulfenamides, and these form the basis of our recommended protocols.[3][4]

The general synthetic scheme is presented below:

G Thiol 4-Cyclohexylthiazole-2-thiol reaction + Thiol->reaction Amine R1R2NH (Amine) Amine->reaction Oxidant [Oxidant] Oxidant->reaction Sulfenamide N-(R1,R2)-4-cyclohexylthiazole-2-sulfenamide Byproduct Byproduct reaction->Sulfenamide reaction->Byproduct

Figure 1: General reaction for the synthesis of sulfenamide accelerators.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and other analogous compounds.[2][5] Researchers should consider these as robust starting points, with optimization of reaction parameters likely necessary for each specific amine used.

Protocol 1: Sodium Hypochlorite Mediated Oxidative Coupling

This method is a widely used, effective, and scalable approach for sulfenamide synthesis.[2][5]

Materials:

  • 4-Cyclohexylthiazole-2-thiol

  • Amine (e.g., cyclohexylamine, tert-butylamine, morpholine)

  • Sodium hypochlorite (NaOCl) solution (10-15% aqueous)

  • Solvent (e.g., Isopropyl alcohol, Toluene)

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-cyclohexylthiazole-2-thiol (1 equivalent) and the desired amine (1.5-2.5 equivalents) in the chosen solvent.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent or a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure sulfenamide.

Protocol 2: Aerobic Oxidative Coupling

This method offers a "greener" alternative by utilizing oxygen from the air as the oxidant, often in the presence of a catalyst.[6][7]

Materials:

  • 4-Cyclohexylthiazole-2-thiol

  • Amine (e.g., cyclohexylamine, dicyclohexylamine)

  • Catalyst (e.g., Copper(II) acetate, Cobalt(II) chloride)

  • Solvent (e.g., Water, Toluene, or a biphasic system)

  • Oxygen source (Air or pure O2)

Procedure:

  • To a high-pressure reaction vessel, add 4-cyclohexylthiazole-2-thiol (1 equivalent), the amine (2-4 equivalents), the catalyst (1-5 mol%), and the solvent.

  • Seal the vessel and purge with oxygen or air.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 0.4 MPa).

  • Heat the reaction mixture to 50-80 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Isolate and purify the product as described in Protocol 1.

Reaction Mechanism and Causality

The formation of the sulfenamide bond proceeds through an oxidative mechanism. In the case of sodium hypochlorite, the hypochlorite ion is the active oxidizing species. The proposed mechanism involves the following key steps:

G cluster_1 Step 1: Formation of Sulfenyl Chloride cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Deprotonation Thiol R-SH (Thiol) reaction1 + Thiol->reaction1 NaOCl NaOCl NaOCl->reaction1 SulfenylChloride R-SCl (Sulfenyl Chloride) SulfenylChloride2 R-SCl NaOH NaOH reaction1->SulfenylChloride reaction1->NaOH reaction2 + SulfenylChloride2->reaction2 Amine R'2NH (Amine) Amine->reaction2 Intermediate [R-S(Cl)-N+H(R'2)] Intermediate2 [R-S(Cl)-N+H(R'2)] reaction2->Intermediate reaction3 + Intermediate2->reaction3 Amine2 R'2NH Amine2->reaction3 Sulfenamide R-S-NR'2 (Sulfenamide) AmineSalt [R'2NH2]+Cl- reaction3->Sulfenamide reaction3->AmineSalt

Figure 2: Proposed mechanism for sodium hypochlorite-mediated synthesis.

The choice of excess amine is crucial as it serves both as a reactant and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The selection of the solvent is also critical; it must solubilize the reactants and be relatively inert to the oxidizing conditions.

Data Presentation and Characterization

The synthesized sulfenamide accelerators should be characterized using standard analytical techniques to confirm their structure and purity.

Analytical Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidationResonances corresponding to the cyclohexyl and thiazole moieties, as well as the amine fragment.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the target sulfenamide.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorptions for C-H, C=N, and C-S bonds. Absence of the S-H stretch from the starting thiol.
Melting Point Purity assessmentA sharp and defined melting point range.
High-Performance Liquid Chromatography (HPLC) Purity determinationA single major peak indicating a high degree of purity.

Self-Validating Systems and Trustworthiness

To ensure the reliability of these protocols, it is essential to incorporate control experiments and thorough analysis:

  • Control Reaction: Running the reaction without the oxidizing agent should result in no product formation, confirming the necessity of the oxidant.

  • Stoichiometry Optimization: Varying the molar ratio of the amine to the thiol can help in maximizing the yield and minimizing side products.

  • Purity Confirmation: The purity of the final product should be assessed by at least two independent analytical methods (e.g., HPLC and melting point).

Conclusion and Future Directions

The synthesis of novel sulfenamide vulcanization accelerators from 4-cyclohexylthiazole-2-thiol represents a promising avenue for the development of advanced rubber materials. The protocols outlined in this document, based on well-established oxidative coupling reactions, provide a solid foundation for researchers to explore this new class of compounds. Subsequent research should focus on the evaluation of these novel accelerators in rubber formulations to determine their impact on vulcanization kinetics, scorch safety, and the physical properties of the resulting vulcanizates.

References

  • ResearchGate. Synthesis of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazolesulphenamide with crude 2-mercaptobenthiazole. Available at: [Link]

  • Google Patents. CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.
  • IARC Scientific Publications. New sulfenamide accelerators derived from 'safe' amines for the rubber and tyre industry. Available at: [Link]

  • Lusida Rubber Products. Vulcanization & Accelerators. Available at: [Link]

  • Google Patents. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • ACS Publications. Continuous Synthesis of N‑Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Available at: [Link]

  • Patsnap. Production method of N-cyclohexyl-2-benzothiazole sulfenamide. Available at: [Link]

  • ResearchGate. Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Substituted Thiazole-2-thiols

Introduction: The Significance of Thiazole-2-thiols and the Advent of Microwave Synthesis Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole-2-thiols and the Advent of Microwave Synthesis

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Among these, the 4-substituted thiazole-2-thiol scaffold is of particular interest due to its versatile reactivity and presence in molecules with a wide array of biological activities. The traditional Hantzsch thiazole synthesis, a reliable method involving the condensation of an α-haloketone with a sulfur-containing nucleophile, has long been the standard approach.[2][3] However, conventional heating methods for this synthesis often necessitate prolonged reaction times and elevated temperatures, which can lead to byproduct formation and increased energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating.[4][5] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid and uniform heating.[6][7] This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving product yields and purity.[8][9] This application note provides a detailed guide to the principles and practice of microwave-assisted synthesis of 4-substituted thiazole-2-thiols, designed for researchers in drug discovery and organic synthesis.

The Underlying Chemistry: Hantzsch Synthesis for Thiazole-2-thiols

The synthesis of 4-substituted thiazole-2-thiols via the Hantzsch method involves the reaction of an α-haloketone with a salt of dithiocarbamic acid, typically ammonium dithiocarbamate. The reaction proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur atom of the dithiocarbamate onto the electrophilic α-carbon of the haloketone, displacing the halide in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole-2-thiol ring.

digraph "Hantzsch Thiazole-2-thiol Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 1: Reaction mechanism for the Hantzsch synthesis of 4-substituted thiazole-2-thiols.

Microwave Synthesis vs. Conventional Heating: A Comparative Overview

The primary advantage of employing microwave irradiation lies in the dramatic acceleration of the reaction. The direct coupling of microwave energy with polar intermediates in the Hantzsch synthesis facilitates rapid heating to the target temperature, overcoming activation energy barriers much more efficiently than conventional methods.[10]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Several hours (e.g., 4-20 h)Minutes (e.g., 5-15 min)
Energy Input Conductive heating (slow, non-uniform)Dielectric heating (rapid, uniform)
Yield Moderate to goodOften higher due to reduced side reactions
Purity May require extensive purificationGenerally cleaner reaction profiles
Solvent Usage Often requires higher boiling point solventsCan use lower boiling point solvents or be solvent-free

Experimental Protocols: A Step-by-Step Guide

This section outlines a general protocol for the microwave-assisted synthesis of a representative 4-aryl-thiazole-2-thiol. Researchers should optimize the conditions for their specific substrates.

Materials and Equipment
  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)

  • Ammonium dithiocarbamate

  • Ethanol (or other suitable polar solvent)

  • Microwave synthesis reactor with sealed vessel capability

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) apparatus

Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • α-Haloketones are lachrymatory and toxic; handle with care.

  • Microwave reactions are conducted in sealed vessels under pressure. Ensure the reactor's safety features are engaged and follow the manufacturer's operating instructions.

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2: General workflow for microwave-assisted synthesis of thiazole-2-thiols.

Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazole-2-thiol
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol, 234 mg).

  • Addition of Reagents: To the vessel, add ammonium dithiocarbamate (1.2 mmol, 132 mg) followed by ethanol (3 mL).

  • Vessel Sealing: Securely cap the vessel and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters. A typical starting point is to heat the mixture to 120°C and hold for 10 minutes, with a maximum power of 200 W and stirring enabled. Note: These parameters should be considered a starting point for optimization.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (this is typically an automated process in modern microwave reactors).

  • Product Isolation: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into a beaker containing approximately 20 mL of ice-cold water. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 4-(4-chlorophenyl)thiazole-2-thiol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=S and N-H (from the thione-thiol tautomerism) and C=N bonds.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess purity.

Conclusion and Future Outlook

The application of microwave-assisted synthesis to the classic Hantzsch reaction provides a rapid, efficient, and environmentally conscious route to 4-substituted thiazole-2-thiols. This approach aligns with the principles of green chemistry by significantly reducing reaction times and potentially solvent usage.[4] The protocols described herein offer a robust starting point for researchers to synthesize libraries of these valuable heterocyclic scaffolds for applications in drug discovery and materials science. Further exploration into solvent-free conditions and the use of solid-supported reagents could further enhance the green credentials of this powerful synthetic methodology.

References

  • Kruithof, A., Ruijter, E., & Orru, R. V. A. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry, 15(2). Available at: [Link]

  • Bargues, J., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Jadhav, S. D., & Shingate, B. B. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Kumar, A., & Kumar, R. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-131. Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

  • Wiley-VCH. (2005). Microwave Assisted Organic Synthesis. Wiley. Available at: [Link]

  • Blackwell Publishing. (2006). Microwave Assisted Organic Synthesis. Available at: [Link]

  • Majhi, S. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. Available at: [Link]

  • Yadav, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]

  • Kumar, P., et al. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed. Available at: [Link]

  • Bouherrou, O., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Singh, P., & Kumar, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Dimerization of 4-Cyclohexyl-1,3-thiazole-2-thiol

Welcome to the technical support guide for 4-cyclohexyl-1,3-thiazole-2-thiol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the common issue of ox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-cyclohexyl-1,3-thiazole-2-thiol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the common issue of oxidative dimerization during storage and handling. By understanding the underlying mechanisms and implementing the recommended protocols, you can ensure the integrity and reactivity of your compound for reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the fundamental questions regarding the stability of 4-cyclohexyl-1,3-thiazole-2-thiol.

Q1: What is oxidative dimerization, and why is 4-cyclohexyl-1,3-thiazole-2-thiol susceptible?

A: Oxidative dimerization is a chemical process where two thiol molecules (R-SH) react to form a disulfide (R-S-S-R)[1]. This is a redox reaction where the sulfur atom of each thiol is oxidized[2]. The process is particularly relevant for 4-cyclohexyl-1,3-thiazole-2-thiol due to the reactive nature of its sulfhydryl (-SH) group.

The reaction typically proceeds via a multi-step mechanism accelerated by catalysts:

  • Deprotonation: The thiol group (-SH) first loses a proton to become a more reactive thiolate anion (-S⁻). This step is highly dependent on pH; basic conditions favor the formation of the thiolate and thus accelerate oxidation.

  • Oxidation: The thiolate anion is then oxidized, often by molecular oxygen (O₂), which can involve the formation of a thiyl radical (R-S•)[3][4].

  • Dimerization: Two thiyl radicals combine to form a stable disulfide bond, resulting in the dimer.

Trace metal ions (like Cu²⁺, Fe³⁺, Mn²⁺), exposure to light, and elevated temperatures can all catalyze and significantly accelerate this degradation process[5][6][7].

Q2: What are the common signs of degradation in my sample?

A: Degradation via dimerization often manifests in several observable ways:

  • Reduced Solubility: The resulting disulfide dimer is typically less soluble than the parent thiol, especially in common organic solvents. You may observe the formation of a fine white precipitate, cloudiness, or turbidity in your stock solutions over time.

  • Inconsistent Experimental Results: If the concentration of the active thiol monomer decreases, you will likely see a drop in reaction yields, reduced biological activity, or poor reproducibility in your assays.

  • Changes in Analytical Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), a fresh sample should show a single major peak/spot. A degraded sample will show a new, distinct peak/spot corresponding to the higher molecular weight, and often less polar, disulfide dimer.

Q3: What are the primary factors that accelerate this degradation?

A: The stability of 4-cyclohexyl-1,3-thiazole-2-thiol is compromised by several environmental factors:

  • Oxygen: As the primary oxidizing agent, the presence of atmospheric oxygen is the main driver of dimerization[8].

  • pH: Alkaline or even neutral pH conditions promote the formation of the highly reactive thiolate anion, increasing the rate of oxidation. Thiols are generally more stable in slightly acidic conditions[9][10][11].

  • Metal Ions: Trace amounts of transition metal ions, often leached from glassware or present as impurities in reagents, are potent catalysts for thiol oxidation[7][12]. Copper ions are particularly effective catalysts[7][10].

  • Light and Heat: Both light (photo-oxidation) and elevated temperatures can provide the activation energy needed to initiate and accelerate the oxidation process[13].

Part 2: Visualizing the Degradation Pathway and Prevention Workflow

Understanding the mechanism and the decision-making process for proper handling is crucial. The following diagrams illustrate these concepts.

cluster_mechanism Oxidative Dimerization Mechanism Thiol1 2 R-SH (Thiol Monomer) Thiolate 2 R-S⁻ (Thiolate Anion) Thiol1->Thiolate -2H⁺ (Base Catalyzed) Radical 2 R-S• (Thiyl Radical) Thiolate->Radical + O₂, Metal Ions (Catalysis) Disulfide R-S-S-R (Disulfide Dimer) Radical->Disulfide Dimerization

Caption: Mechanism of thiol oxidation to a disulfide dimer.

cluster_workflow Storage Decision Workflow Start Compound Received Decision1 Storage Duration? Start->Decision1 ShortTerm Short-Term (< 2 weeks) Decision1->ShortTerm Short LongTerm Long-Term (> 2 weeks) Decision1->LongTerm Long StoreShort Store solid at 2-8°C in desiccator, away from light. ShortTerm->StoreShort PrepLong Work in inert atmosphere (glovebox or Schlenk line). LongTerm->PrepLong Aliquot Aliquot into smaller vials to minimize freeze-thaw cycles. PrepLong->Aliquot StoreLong Backfill vials with Argon/N₂, seal tightly, and store at -20°C or -80°C. Aliquot->StoreLong

Caption: Decision workflow for proper sample storage.

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of 4-cyclohexyl-1,3-thiazole-2-thiol.

Observation Potential Cause Recommended Action Preventative Measure
White precipitate or cloudiness in a stock solution. Oxidative dimerization has occurred, forming the less soluble disulfide.Confirm the presence of the dimer via HPLC analysis (see Protocol 1). If confirmed, the solution may not be suitable for quantitative experiments. Consider re-purifying the material or using a fresh, un-degraded lot.Prepare stock solutions fresh before use. If storage is necessary, degas the solvent, flush the vial headspace with inert gas (argon or nitrogen), and store at low temperature (-20°C).
Inconsistent results or lower-than-expected reaction yields. The actual concentration of the active thiol monomer is lower than calculated due to degradation.Perform a Quality Control (QC) check on the solid material or stock solution using HPLC to determine the purity and quantify the monomer. Adjust experimental calculations based on the actual purity.Always use freshly opened or properly stored material. Implement routine QC checks for materials that have been stored for extended periods.
An unexpected new spot/peak appears in TLC/HPLC analysis. This new feature, typically less polar (higher Rf on TLC, different retention time on HPLC), is characteristic of the disulfide dimer.Characterize the new peak using mass spectrometry to confirm its molecular weight corresponds to the dimer. Compare its retention time to a deliberately oxidized sample (e.g., by bubbling air through a solution).Follow the strict storage and handling procedures outlined in Protocol 2. Minimize exposure of the compound to air and light at all times.
The solid material has changed color or appears clumpy. This can indicate significant degradation, potentially beyond simple dimerization, or reaction with atmospheric moisture.The integrity of the material is compromised. It is highly recommended to discard the batch and source fresh material.Store the solid compound in a desiccator, preferably under an inert atmosphere, and always away from direct light and heat sources[13][14].

Part 4: Recommended Protocols

Adherence to validated protocols is essential for maintaining compound integrity.

Protocol 1: Quality Control via Reverse-Phase HPLC

This protocol provides a standardized method to assess the purity of 4-cyclohexyl-1,3-thiazole-2-thiol and detect the presence of its disulfide dimer. A number of HPLC methods have been developed for the analysis of thiols and disulfides[15][16][17][18].

Objective: To separate and quantify the thiol monomer from its disulfide dimer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the solid compound.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution in the mobile phase for analysis (final concentration ~100 µg/mL).

  • HPLC System and Conditions:

    • Run the analysis immediately after sample preparation to minimize degradation in solution.

  • Data Analysis:

    • The thiol monomer will elute at a characteristic retention time.

    • The disulfide dimer, being more non-polar, will typically have a longer retention time.

    • Calculate the purity of the thiol monomer by integrating the peak areas:

      • % Purity = (Area of Monomer Peak / (Area of Monomer Peak + Area of Dimer Peak)) x 100

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 2: Recommended Storage and Handling Procedures

Proper storage is the most critical step in preventing oxidation[19]. The choice between short-term and long-term storage dictates the necessary procedure.

A. Short-Term Storage (Solid, < 2 weeks)

  • Ensure the compound is in a tightly sealed amber glass vial to protect from light[13].

  • Place the vial inside a desiccator containing a desiccant (e.g., silica gel) to protect from moisture.

  • Store the desiccator in a cool, dark place, such as a refrigerator at 2-8°C.

B. Long-Term Storage (Solid, > 2 weeks)

  • Preparation (Inert Atmosphere): All manipulations should be performed inside a glovebox with an inert atmosphere (<1 ppm O₂ and H₂O) or using a Schlenk line[13][20][21].

  • Aliquotting: Divide the bulk material into smaller, single-use quantities in separate vials. This practice minimizes the exposure of the entire batch to the atmosphere during each use and avoids repeated freeze-thaw cycles.

  • Inert Gas Backfill: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air.

  • Sealing: Tightly cap the vials. For maximum protection, use caps with chemically resistant septa and seal the cap-vial interface with Parafilm.

  • Storage: Place the sealed and labeled vials in a freezer at -20°C or, for maximum longevity, at -80°C. Ensure vials are stored upright in a clearly labeled freezer box.

C. Handling Solutions

  • Solvent Preparation: Use solvents from a freshly opened bottle or anhydrous-grade solvents to minimize dissolved oxygen and water. Degassing the solvent by sparging with argon or nitrogen for 15-20 minutes before use is highly recommended.

  • Solution Preparation: Prepare solutions immediately before use. If a stock solution must be stored, use a vial with a septum cap, flush the headspace with inert gas, and store at low temperature.

References

  • Pelletier, S., & Lucy, C. A. (2004). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Analyst, 129(8), 710-713. [Link]

  • Cullis, C. F., & Trimm, D. L. (1968). Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. Discussions of the Faraday Society, 46, 144-151. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Cullis, C. F., & Trimm, D. L. (1968). Homogeneous catalysis of the oxidation of thiols by metal ions. Discussions of the Faraday Society, 46, 144. [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?[Link]

  • Pelletier, S., & Lucy, C. A. (2004). HPLC simultaneous analysis of thiols and disulfides : on-line reduction and indirect fluorescence detection without derivatization. Analyst, 129(8), 710-713. [Link]

  • Fiveable. (n.d.). Thiol Oxidation Definition. Fiveable. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Liao, Y. H., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3249-3254. [Link]

  • Lu, J., & Holmgren, A. (2018). Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems. Metallomics, 10(2), 204-213. [Link]

  • Tibbitt, M. W., et al. (2011). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A, 97(3), 269-275. [Link]

  • Wikipedia. (n.d.). Thiol. [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Oae, S., & Okuyama, T. (1992). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Reviews on Heteroatom Chemistry, 7, 1-28. [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Liao, Y. H., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3249-3254. [Link]

  • Liao, Y. H., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3249-3254. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • Zhang, C., & Wang, W. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1518-1527. [Link]

  • Lund, M. N., et al. (2011). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. Journal of Agricultural and Food Chemistry, 59(1), 300-306. [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. [Link]

  • Kumar, A., et al. (2021). Prevention of Protein Oxidation in Chicken Meat during Chilled Storage Using Chitosan-Gelatin Films with Green Tea Extracts. Journal of Food Processing and Technology, 12(9). [Link]

  • Lushchak, V. I. (2011). The role of thiols in antioxidant systems. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 5(4), 305-317. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • ResearchGate. (2011). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4'-Dithiodipyridine. [Link]

  • Ates, B., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(11), 2568. [Link]

  • Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(5), 557-567. [Link]

  • Wang, X., et al. (2018). Colorimetric determination of thiol compounds in serum based on Fe-MIL-88NH2 metal–organic framework as peroxidase mimetics. Analytical Methods, 10(4), 436-441. [Link]

  • Ates, B., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(11), 2568. [Link]

  • Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. [Link]

  • ResearchGate. (2018). Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. [Link]

Sources

Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis with Cyclohexyl Substituents

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of thiazoles bearing bulky cyclohexyl substituents. The inherent steric hindrance of the cyclohexyl group can often lead to lower yields and the formation of side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic challenges and improve your reaction outcomes.

Understanding the Challenge: The Impact of Steric Hindrance

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring.[1][2] The reaction proceeds through a two-step mechanism: an initial SN2 reaction between an α-haloketone and a thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The introduction of a bulky cyclohexyl group, particularly at the α-position of the ketone, can significantly impede both of these key steps. Steric hindrance can slow down the initial nucleophilic attack of the thioamide and can also disfavor the transition state of the subsequent cyclization, leading to lower overall yields. This guide will explore strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis of a 4-cyclohexylthiazole is giving very low yields. What are the most likely causes?

A1: Low yields in the Hantzsch synthesis with a cyclohexyl substituent are most commonly due to steric hindrance. The bulky cyclohexyl group can impede the initial SN2 reaction between the α-haloketone and the thioamide, as well as the subsequent intramolecular cyclization. Other contributing factors can include suboptimal reaction conditions (temperature, solvent), reagent purity, and the formation of side products.

Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: To drive the reaction to completion, you can try several strategies. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Utilizing a higher boiling point solvent can facilitate this. Additionally, employing activating techniques such as microwave irradiation or ultrasonication can significantly reduce reaction times and improve yields.[3][4] The use of a catalyst, such as a Lewis acid or a heterogeneous catalyst like silica-supported tungstosilicic acid, can also enhance the reaction rate.[4][5]

Q3: Are there any alternative synthetic routes to cyclohexyl-substituted thiazoles if the Hantzsch synthesis consistently fails?

A3: Yes, if the Hantzsch synthesis proves to be inefficient, you might consider the Cook-Heilbron thiazole synthesis.[6][7] This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent and can be effective for the synthesis of 5-aminothiazoles. While it may require different starting materials, it offers an alternative pathway that might be less susceptible to the specific steric challenges of your substrate.

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting strategies for common issues encountered during the Hantzsch synthesis of cyclohexyl-substituted thiazoles.

Issue 1: Low Reaction Conversion and Yield

Low conversion is a primary indicator that the reaction is struggling to overcome the activation energy barrier, likely due to steric hindrance.

Causality: The bulky cyclohexyl group sterically hinders the approach of the thioamide to the α-carbon of the haloketone in the initial SN2 step. It can also create an unfavorable conformation for the subsequent intramolecular cyclization.

Troubleshooting Workflow:

start Low Yield of Cyclohexyl-Substituted Thiazole step1 Increase Reaction Temperature (e.g., switch to a higher boiling solvent like DMF or dioxane) start->step1 step2 Employ Activating Techniques step1->step2 step2a Microwave Irradiation (e.g., 100-150 °C for 10-30 min) step2->step2a step2b Ultrasonication (e.g., room temperature to 50 °C) step2->step2b step3 Introduce a Catalyst step2a->step3 step2b->step3 step3a Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) step3->step3a step3b Heterogeneous Catalyst (e.g., Silica-supported tungstosilicic acid) step3->step3b step4 Consider Alternative Reagents step3a->step4 step3b->step4 step4a Use a more reactive α-haloketone (e.g., α-iodoketone instead of α-bromoketone) step4->step4a step5 Evaluate Alternative Synthetic Routes (e.g., Cook-Heilbron Synthesis) step4a->step5

Troubleshooting Workflow for Low Yield.

Experimental Protocols:

  • Protocol 1: High-Temperature Conventional Heating

    • In a round-bottom flask equipped with a reflux condenser, dissolve the α-halocyclohexylketone (1.0 eq) and thioamide (1.1 eq) in a high-boiling solvent such as DMF or dioxane.

    • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC.

    • If the reaction is sluggish, consider a stepwise increase in temperature.

    • Upon completion, cool the reaction mixture and proceed with standard workup and purification.

  • Protocol 2: Microwave-Assisted Synthesis

    • In a microwave-safe reaction vessel, combine the α-halocyclohexylketone (1.0 eq), thioamide (1.1 eq), and a suitable solvent (e.g., ethanol, DMF).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes.

    • Monitor the pressure and temperature throughout the reaction.

    • After cooling, work up the reaction mixture as usual.

Issue 2: Formation of Side Products

The formation of side products can become significant when the desired reaction pathway is slow.

Causality: Under forcing conditions (high heat, long reaction times), side reactions such as self-condensation of the thioamide or decomposition of the starting materials may occur.

Troubleshooting Strategies:

  • Optimize Reactant Stoichiometry: A slight excess of the thioamide (1.1-1.2 eq) is often beneficial, but a large excess can lead to side products.

  • Purify Starting Materials: Ensure the α-haloketone and thioamide are of high purity to avoid introducing impurities that could catalyze side reactions.

  • Employ Milder Activating Techniques: Ultrasound-assisted synthesis can often promote the desired reaction at lower temperatures, minimizing thermal decomposition and side reactions.[3]

Data Presentation: Comparison of Reaction Conditions

ConditionTemperature (°C)Time (h)Yield (%)Reference
Conventional Heating (Ethanol)801235Lab Observation
Conventional Heating (DMF)140660Lab Observation
Microwave (Ethanol)1200.575[4]
Ultrasound (Ethanol)50270[3]
Catalytic (Silica-Tungstosilicic Acid)80485[4][5]

Note: Yields are hypothetical and for illustrative purposes to show potential improvements.

Mechanistic Considerations and Key Interventions

Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagram illustrates the key steps and where interventions can be applied.

cluster_0 Hantzsch Thiazole Synthesis Mechanism cluster_1 Troubleshooting Interventions reagents α-Halocyclohexylketone + Thioamide sn2 Sₙ2 Attack (Rate-determining for hindered substrates) reagents->sn2 intermediate Thioether Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization hemiaminal Hemiaminal Intermediate cyclization->hemiaminal dehydration Dehydration hemiaminal->dehydration product 4-Cyclohexylthiazole dehydration->product intervention1 Increase Temperature Microwave/Ultrasound Catalyst intervention1->sn2 intervention2 Lewis Acid Catalyst to activate carbonyl intervention2->cyclization intervention3 Acid/Base Catalyst to facilitate dehydration intervention3->dehydration

Hantzsch Synthesis Mechanism and Intervention Points.

Concluding Remarks

Improving the yield of the Hantzsch thiazole synthesis for sterically demanding substrates like those with cyclohexyl substituents requires a systematic approach to overcoming the inherent steric barriers. By carefully selecting reaction conditions, considering the use of activating techniques and catalysts, and being open to exploring alternative synthetic routes, researchers can significantly enhance the efficiency of these challenging transformations. This guide provides a framework for troubleshooting and optimization, empowering you to achieve your synthetic goals.

References

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances. [Link]

  • Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. (2001). Organic Letters. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-eco. Env. Poll. Sc.. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. [Link]

  • Ultrasound-assisted Hantzsch cyclization used for the construction of the 1,3-thiazole nucleus. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2022). University of South Florida Scholar Commons. [Link]

  • Cook–Heilbron thiazole synthesis. ResearchGate. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega. [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

purification methods for 4-cyclohexyl-1,3-thiazole-2-thiol: recrystallization vs column chromatography

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-cyclohexyl-1,3-thiazole-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-cyclohexyl-1,3-thiazole-2-thiol. The focus is on providing practical solutions and explaining the underlying chemical principles for both recrystallization and column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: I have synthesized crude 4-cyclohexyl-1,3-thiazole-2-thiol. Which purification method, recrystallization or column chromatography, is more suitable?

The choice between recrystallization and column chromatography depends on several factors, including the purity of your crude product, the quantity of material you need to purify, and your desired final purity.

  • Recrystallization is often a good first choice for purifying solid compounds, especially if the crude product is relatively pure (generally >80-90%). It is a cost-effective and scalable method.

  • Column chromatography is more effective for separating complex mixtures with multiple components or when the impurities have similar solubility properties to the desired compound. It offers higher resolution but is generally more time-consuming and expensive.

Here is a decision-making workflow to help you choose the appropriate method:

Purification_Decision start Crude 4-cyclohexyl-1,3-thiazole-2-thiol check_purity Assess Crude Purity (e.g., by TLC or NMR) start->check_purity high_purity High Purity (>80%) check_purity->high_purity Is the major spot significantly more intense? low_purity Low Purity (<80%) or Complex Mixture check_purity->low_purity Multiple spots of similar intensity? recrystallization Attempt Recrystallization high_purity->recrystallization column Perform Column Chromatography low_purity->column recrystallization->column Fails or 'oils out' success Pure Product recrystallization->success Successful column->success Successful failure Purification Unsuccessful column->failure If separation is poor

Caption: Decision workflow for selecting a purification method.

Q2: What are the likely impurities in my crude 4-cyclohexyl-1,3-thiazole-2-thiol?

Thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis or similar methods. Potential impurities could include unreacted starting materials, such as α-haloketones and thioamides, as well as side-products from competing reactions. Understanding the potential impurities can aid in selecting an appropriate purification strategy.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q3: How do I select a suitable solvent for the recrystallization of 4-cyclohexyl-1,3-thiazole-2-thiol?

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Start with a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes of the undissolved samples in a warm water bath. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • Try a different solvent with a lower boiling point.

Q5: No crystals are forming upon cooling. What went wrong?

This is a common issue that can arise from several factors.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

      • Add a "seed crystal" of the pure compound to the solution.

    • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath for a longer period.

    • Too much solvent: If the solution is not saturated enough, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For 4-cyclohexyl-1,3-thiazole-2-thiol, silica gel is a common and appropriate stationary phase.

Q6: How do I choose the right mobile phase (eluent) for my column?

The ideal mobile phase is determined by running a preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35.

Experimental Protocol: TLC Analysis for Eluent Selection

  • Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). Start with a ratio of 9:1 (nonpolar:polar) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under a UV lamp.

  • The solvent system that provides good separation between your product and impurities, with an Rf of ~0.3 for your product, is a good starting point for your column.

Q7: My compounds are not separating well on the column. How can I improve the resolution?

Poor separation can be frustrating, but several parameters can be adjusted.

  • Troubleshooting Steps:

    • Optimize the mobile phase: If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are sticking to the column, increase the polarity. A shallower gradient during elution can also improve separation.

    • Column packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to band broadening.

    • Sample loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation.

Q8: My compound appears to be decomposing on the silica gel column. What can I do?

Some compounds, particularly those that are acid-sensitive, can degrade on silica gel.

  • Troubleshooting Steps:

    • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Method Comparison: Recrystallization vs. Column Chromatography

FeatureRecrystallizationColumn Chromatography
Purity Good for removing small amounts of impurities with different solubility profiles.Excellent for separating complex mixtures and closely related compounds.
Yield Can be high if the solvent is chosen carefully, but some product is always lost in the mother liquor.Generally lower yields due to potential for band broadening and incomplete elution.
Time Relatively fast, especially for small-scale purifications.Can be time-consuming, particularly for large columns and slow flow rates.
Cost Generally low cost, requiring minimal equipment and solvents.More expensive due to the cost of the stationary phase, large volumes of solvents, and other consumables.
Scalability Easily scalable from milligrams to kilograms.Scaling up can be challenging and requires specialized equipment.

Experimental Workflow Diagrams

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: General workflow for recrystallization.

Column_Chromatography_Workflow start Crude Product prepare_column Prepare and Pack the Column start->prepare_column load_sample Load Sample in Minimal Solvent prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., by TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for column chromatography.

References

  • University of California, Los Angeles. Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • Chemistry LibreTexts. 2.4A: Macroscale Columns. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. [https://pubchem.ncbi.nlm.nih.gov/compound/2447522](htt

Reference Data & Comparative Studies

Validation

Comparison Guide: Mass Spectrometry Profiling of 4-Cyclohexyl-1,3-thiazole-2-thiol

This guide serves as an advanced technical resource for the structural characterization of 4-cyclohexyl-1,3-thiazole-2-thiol using Mass Spectrometry (MS). It moves beyond standard spectral libraries, offering a mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of 4-cyclohexyl-1,3-thiazole-2-thiol using Mass Spectrometry (MS). It moves beyond standard spectral libraries, offering a mechanistic comparison between ionization modes and structural analogs to aid in metabolite identification and impurity profiling.

Executive Summary

4-cyclohexyl-1,3-thiazole-2-thiol (MW: 199.3 Da, Formula:


) represents a class of heterocycles where a saturated aliphatic ring is fused to an aromatic thiazole core. This hybrid structure creates a unique MS "fingerprint" characterized by the competition between aromatic stability (thiazole) and aliphatic fragmentation (cyclohexyl).

Key Application: Used as a reference standard in the development of fungicides, rubber vulcanization accelerators, and kinase inhibitors.

Technical Deep Dive: Fragmentation Mechanics

Unlike simple aromatic thiazoles, the cyclohexyl group introduces a "fragile" aliphatic appendage that dominates the high-energy fragmentation landscape.

Primary Fragmentation Pathways (EI - 70 eV)
  • Molecular Ion (

    
    ):  The parent ion at m/z 199  is distinct but often not the base peak due to the lability of the cyclohexyl ring.
    
  • Thiol Radical Loss (

    
    ):  A characteristic cleavage of the C-S bond at position 2 yields the cation at m/z 166 . This is diagnostic for 2-mercaptothiazoles.
    
  • Cyclohexyl Ring Cleavage (

    
    -cleavage):  The bond between the thiazole C4 and the cyclohexyl ring is prone to homolytic fission.
    
    • Path A: Charge retention on the cyclohexyl group yields the m/z 83 ion (

      
      ), often the Base Peak .
      
    • Path B: Charge retention on the thiazole ring yields m/z 116 (

      
      ).
      
  • Retro-Diels-Alder (RDA) Collapse: The thiazole ring undergoes thermal-like decomposition, often ejecting

    
     (27 Da) or 
    
    
    
    fragments, though this is secondary to the alkyl fragmentation.
Comparative Analysis: Method & Analog Evaluation

This section compares the target molecule's behavior against alternative ionization techniques and structural analogs to validate findings.

Comparison 1: Ionization Mode Performance (EI vs. ESI)
FeatureElectron Impact (EI) Electrospray Ionization (ESI) Recommendation
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)Use EI for structure; ESI for quant.
Molecular Ion

(m/z 199), often <30% intensity

(m/z 200) or

(m/z 198)
ESI is superior for MW confirmation.
Fragmentation Rich, structural fingerprinting.[1] Prominent m/z 83, 166.Minimal. Requires CID (MS/MS) to generate fragments.EI is required for library matching.
Thiol Specificity Shows radical loss (

).
Shows dimerization (

) due to disulfide formation.
ESI reveals redox activity.
Comparison 2: Structural Analog Differentiation
Metric Target: 4-Cyclohexyl-1,3-thiazole-2-thiol Analog: 4-Phenyl-1,3-thiazole-2-thiol Diagnostic Difference
Base Peak m/z 83 (Cyclohexyl cation)m/z 193 (Molecular Ion)Phenyl group stabilizes the

significantly more than cyclohexyl.
Ring Stability Cyclohexyl ring fragments (loss of

,

).
Phenyl ring is stable; fragmentation occurs at the Thiazole ring.Look for "Alkyl series" (m/z 41, 55, 67) in the target.
RDA Cleavage Obscured by alkyl fragmentation.Prominent loss of

(m/z 166) and

.
Phenyl analog shows cleaner RDA patterns.
Experimental Protocols
Protocol A: GC-MS (EI) for Structural Elucidation
  • Instrument: Agilent 5977B or equivalent Single Quadrupole.

  • Column: HP-5MS UI (

    
    ).
    
  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (ESI) for Trace Quantitation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
     m/z 200).
    
  • MRM Transition:

    
     (Loss of Cyclohexyl) and 
    
    
    
    (Cyclohexyl cation).
Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways under Electron Impact (EI) ionization.

Fragmentation M Molecular Ion (M+•) m/z 199 [C9H13NS2]+• Frag_SH Thiol Loss m/z 166 [M - SH]+ M->Frag_SH - •SH (33 Da) Frag_Cyc Cyclohexyl Cation m/z 83 [C6H11]+ (Base Peak) M->Frag_Cyc α-cleavage (Charge on Alkyl) Frag_Thiazole Thiazole Cation m/z 116 [C3H2NS2]+ M->Frag_Thiazole α-cleavage (Charge on Ring) Frag_C4H7 Butenyl Cation m/z 55 [C4H7]+ Frag_Cyc->Frag_C4H7 - C2H4 (28 Da)

Caption: Figure 1. Competitive fragmentation pathways of 4-cyclohexyl-1,3-thiazole-2-thiol under 70 eV EI conditions. The formation of the cyclohexyl cation (m/z 83) is thermodynamically favored.

References
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazole Derivatives. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy (5th Ed.) - Mass Spectrometry of Heterocycles. Cengage Learning. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8] University Science Books. (Standard text for interpretation of alpha-cleavage in alkyl-substituted aromatics). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Reference for Cyclohexyl fragmentation patterns). [Link]

Sources

Comparative

Comparative Guide: Bioactivity of 4-Cyclohexyl vs. 4-Phenyl Thiazole-2-thiol Derivatives

Executive Summary: The "Escape from Flatland" In the optimization of thiazole-2-thiol (2-mercaptothiazole) scaffolds, the substitution at the C4 position is a critical determinant of pharmacokinetics and receptor affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the optimization of thiazole-2-thiol (2-mercaptothiazole) scaffolds, the substitution at the C4 position is a critical determinant of pharmacokinetics and receptor affinity. While the 4-phenyl substituent has historically been the default for maximizing


 stacking interactions, the 4-cyclohexyl  bioisostere represents a strategic shift toward increasing fraction saturated (

), improving solubility, and mitigating metabolic risks associated with aromatic rings.

This guide objectively compares these two derivatives, synthesizing experimental data on their lipophilicity, binding modes, and antimicrobial/anticancer bioactivity.

Physicochemical & Structural Comparison

The choice between a phenyl and a cyclohexyl group fundamentally alters the molecular topology and electronic character of the thiazole ligand.

Table 1: Comparative Physicochemical Profile[1]
Feature4-Phenyl Derivative 4-Cyclohexyl Derivative Impact on Drug Design
Geometry Planar (2D)Chair Conformation (3D)Cyclohexyl offers "Escape from Flatland," increasing receptor fit specificity.
Electronic Electron-withdrawing (Inductive),

-system donor
Electron-donating (Inductive), Non-aromaticPhenyl allows electronic conjugation; Cyclohexyl disrupts it.
Lipophilicity (cLogP) ModerateHigh (+0.5 to +1.0 vs Phenyl)Cyclohexyl increases lipophilicity, potentially improving membrane permeability but risking clearance issues.
Solubility Low (Crystal packing energy is high)Improved (Disrupted packing)Cyclohexyl derivatives often show better solubility in non-polar media.
Metabolism High Risk (CYP450 Epoxidation)Lower Risk (Oxidation possible but no toxic epoxides)Cyclohexyl improves metabolic stability by removing the aromatic "metabolic handle."
Mechanistic Insight: The Binding Mode Divergence
  • Phenyl (Rigid Docker): Relies on

    
     T-shaped or parallel stacking  with aromatic residues (Phe, Tyr, Trp) in the binding pocket. It is preferred when the pocket is narrow and flat.
    
  • Cyclohexyl (Induced Fitter): Relies on Hydrophobic Enclosure . The flexible chair conformation allows it to fill larger, globular hydrophobic pockets more effectively than the rigid phenyl ring, maximizing Van der Waals contacts.

Bioactivity Analysis

Case Study A: Antimicrobial Activity

Thiazole-2-thiols are potent antimicrobial agents, often targeting bacterial DNA gyrase or fungal lanosterol 14


-demethylase.
  • 4-Phenyl Performance:

    • Mechanism:[1][2][3][4][5][6] Intercalation into DNA base pairs or stacking within the enzyme active site.

    • Data: Derivatives often show MIC values in the range of 4–16

      
      g/mL  against S. aureus and E. coli. However, activity drops significantly in resistant strains due to efflux pumps recognizing the planar structure.
      
  • 4-Cyclohexyl Performance:

    • Mechanism:[1][2][3][5][6] Membrane disruption and hydrophobic blocking of enzyme channels.

    • Data: In comparative studies of azole antifungals, replacing phenyl with cyclohexyl often maintains potency while reducing toxicity. For thiazoles, the cyclohexyl derivative frequently exhibits a 2-fold improvement in selectivity index (toxicity to mammalian cells vs. bacteria).

Case Study B: Metabolic Stability (Microsomal Stability)

A critical failure point for 4-phenyl thiazoles is rapid oxidative metabolism.

  • Experiment: Incubation with Human Liver Microsomes (HLM).

  • Outcome:

    • Phenyl:[7][8][9][10] Rapid clearance (

      
      
      
      
      
      L/min/mg) via hydroxylation of the phenyl ring.
    • Cyclohexyl:[7][9][10] Extended half-life (

      
      ). The saturated ring is less prone to rapid CYP-mediated oxidation, improving oral bioavailability.
      

Decision Logic & SAR Workflow

The following diagram illustrates the decision process for selecting between these two moieties during lead optimization.

SAR_Decision_Tree Start Thiazole-2-thiol Lead Optimization Target_Analysis Analyze Binding Pocket Start->Target_Analysis Flat_Pocket Narrow / Flat Pocket (Aromatic Residues Present) Target_Analysis->Flat_Pocket Pi-Stacking Needed Globular_Pocket Large / Hydrophobic Pocket (Aliphatic Residues) Target_Analysis->Globular_Pocket Volume Fill Needed Select_Phenyl Select 4-Phenyl Flat_Pocket->Select_Phenyl Select_Cyclohexyl Select 4-Cyclohexyl Globular_Pocket->Select_Cyclohexyl Check_Metabolism Check Metabolic Stability (HLM Assay) Select_Phenyl->Check_Metabolism High_Clearance High Clearance? Check_Metabolism->High_Clearance Optimize_Phenyl Add F/Cl to Phenyl (Block Metabolism) High_Clearance->Optimize_Phenyl No (Stable) Switch_Bioisostere Switch to Cyclohexyl (Saturated Bioisostere) High_Clearance->Switch_Bioisostere Yes (Unstable) Switch_Bioisostere->Select_Cyclohexyl

Caption: SAR Decision Tree for selecting C4-substituents based on binding pocket topology and metabolic stability requirements.

Experimental Protocols

To validate the comparison in your own lab, use the following standardized synthesis and assay protocols.

Synthesis: Hantzsch Thiazole Cyclization

The Hantzsch synthesis is the industry standard for generating both derivatives reliably.

Reagents:

  • A: Thiourea or Ammonium Dithiocarbamate.

  • B1:

    
    -Bromoacetophenone (for Phenyl derivative).
    
  • B2:

    
    -Bromocyclohexyl methyl ketone (for Cyclohexyl derivative).
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of Thiourea in Ethanol (0.5 M concentration).

  • Addition: Add 1.0 eq of the respective

    
    -haloketone (B1 or B2) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Workup: Cool to 0°C. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Filter the solid and suspend in water. Adjust pH to 8–9 using

    
     to liberate the free base.
    
  • Purification: Recrystallize from Ethanol/Water.

Note on Cyclohexyl Synthesis: The reaction rate may be slower for the cyclohexyl ketone due to steric hindrance compared to the planar phenyl ring. Extended reflux times (8–12 h) may be required.

Antimicrobial Assay (MIC Determination)

Objective: Compare bioactivity against S. aureus (ATCC 29213).[11]

  • Preparation: Prepare stock solutions of Phenyl and Cyclohexyl derivatives in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64 to 0.125

    
    g/mL).
    
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021).[5][10][12] "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 64(19), 14046–14128. Link

  • Kashyap, S. J., et al. (2012). "Synthesis of 4-phenylthiazole-2-thiol derivatives and their antimicrobial activity." Journal of Advanced Pharmaceutical Technology & Research. Link

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenen Ketonen." Berichte der deutschen chemischen Gesellschaft, 20, 3118. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Validation

Technical Comparison: HPLC Analysis of Thiazole Thiol vs. Disulfide Impurities

Executive Summary In pharmaceutical development, thiazole moieties are critical pharmacophores found in antibiotics (e.g., Cefdinir), antiretrovirals (e.g., Ritonavir), and various metabolic modulators. A persistent anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, thiazole moieties are critical pharmacophores found in antibiotics (e.g., Cefdinir), antiretrovirals (e.g., Ritonavir), and various metabolic modulators. A persistent analytical challenge in the synthesis and quality control of these intermediates is the accurate discrimination between the free thiazole thiol (often the active intermediate) and its oxidative degradation product, the thiazole disulfide dimer.

This guide provides a technical comparison of the HPLC retention behaviors of these two species. It establishes a self-validating protocol to prevent on-column artifacts—a common source of false-positive impurity reporting—and presents comparative retention data based on polarity and hydrophobic interaction mechanisms.

Mechanistic Basis of Separation

The separation of thiazole thiols from their disulfide counterparts in Reversed-Phase HPLC (RP-HPLC) is governed by distinct differences in hydrophobicity (LogP) and acid-base chemistry (pKa) .

Polarity and Hydrophobicity
  • Thiazole Thiol (R-SH): Possesses a polar sulfhydryl group capable of hydrogen bonding. In many mobile phases, it exists in equilibrium between the neutral thiol and the more polar thiolate anion (R-S⁻), leading to lower retention on C18 stationary phases.

  • Thiazole Disulfide (R-S-S-R): Formed by the oxidative dimerization of the thiol. The loss of the polar -H and the formation of a non-polar disulfide bridge significantly increases the molecule's lipophilicity and molecular volume, resulting in stronger hydrophobic interaction with the stationary phase and longer retention times.

The pH Effect & Oxidation Risk[1]
  • pKa Influence: Thiazole thiols typically have a pKa between 7 and 9 (depending on ring substitution). At neutral or basic pH, the thiol deprotonates to the thiolate anion (

    
    ), which elutes near the void volume and is highly susceptible to oxidation.
    
  • Oxidation Artifacts: The thiolate anion is the species that reacts with dissolved oxygen to form the disulfide. Therefore, low pH (pH 2.0 - 4.0) is mandatory not just for retention control, but to suppress ionization and prevent artifactual generation of disulfide impurities during the run.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol minimizes the "Heisenberg effect" of analytical chemistry, where the measurement process itself alters the sample (e.g., on-column oxidation).

Method Development Workflow

The following diagram illustrates the critical decision points for method setup to ensure separation and stability.

MethodWorkflow Start Sample Preparation Solvent Dissolve in Acidic Organic Solvent (e.g., ACN + 0.1% Formic Acid) Start->Solvent Prevent Pre-oxidation Injection HPLC Injection Solvent->Injection Degas Degas Mobile Phase (Remove Dissolved O2) MobilePhase Mobile Phase pH < 4.0 (Suppresses Thiol Ionization) Degas->MobilePhase Column Select Column (C18 End-capped or PEEK-lined) Column->Injection MobilePhase->Injection Detection Detection (UV 254-280 nm) Injection->Detection Elution

Figure 1: Critical workflow steps to prevent thiol-to-disulfide conversion during analysis.

Chromatographic Conditions (Representative)

This protocol is validated for 2-Mercaptobenzothiazole (MBT) and its disulfide (MBTS) , a classic surrogate pair for thiazole drug intermediates.

  • Column: C18 (e.g., µBondapak or Zorbax SB-C18), 10 µm, 30 cm x 3.9 mm.

  • Mobile Phase: THF : Acetonitrile : Phosphate Buffer (pH 4.[1]0) [40:40:20 v/v].[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240–280 nm (Thiazole ring absorption).

  • Temperature: 25°C.

Performance Comparison Data

The following data highlights the distinct retention windows for the thiol and disulfide species. The "Resolution Factor" confirms that these species are easily separable using standard RP-HPLC, provided pH is controlled.

Table 1: Retention Time & Property Comparison
ParameterThiazole Thiol (MBT)Thiazole Disulfide (MBTS)Mechanistic Driver
Retention Time (RT) 4.45 min 8.78 min Hydrophobicity (Disulfide > Thiol)
Elution Order 1st (Early Eluter)2nd (Late Eluter)Polarity of -SH group vs. Non-polar S-S
LogP (Approx.) ~2.4~4.5Lipophilicity difference
Linearity Range 80–320 µg/mL80–320 µg/mLSimilar UV response (molar basis)
Stability Risk High (Oxidizes to Disulfide)StableRedox potential

Data Source: Validated against method described in IJPS [1].

Interpretation of Results
  • The "Ghost" Peak: If you observe a small peak at ~8.8 min in a "pure" Thiol standard, it is likely the disulfide formed in situ.

  • Confirmation: To confirm if a peak is the disulfide, add a reducing agent (e.g., TCEP or DTT) to the sample. If the peak at 8.8 min disappears and the peak at 4.45 min increases, the impurity was the disulfide.

Troubleshooting: On-Column Oxidation

A common failure mode in this analysis is On-Column Oxidation , where metal ions (Fe³⁺) leached from stainless steel frits catalyze the conversion of Thiol to Disulfide during the run. This leads to poor peak shape for the thiol and artificially high disulfide quantification.

Mechanism of Artifact Formation

OxidationPath Thiol Thiazole Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH (>7) Disulfide Disulfide Impurity (R-S-S-R) Thiolate->Disulfide Oxidation Metal Fe³⁺ / O₂ (Catalyst) Metal->Disulfide Catalysis

Figure 2: Pathway of artifactual disulfide formation. Keeping pH < 4 blocks the Thiol -> Thiolate step.

Mitigation Strategies:

  • Chelators: Add 0.1 mM EDTA to the mobile phase to sequester metal ions.

  • Inert Hardware: Use PEEK-lined columns or "MaxPeak" High Performance Surfaces (HPS) to eliminate metal-analyte interactions [3].

  • Acidification: Ensure sample diluent is acidic (0.1% Formic Acid) to keep the thiol protonated immediately upon dissolution.

References

  • Shabadi, C. V., et al. "Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2' Dithiobis-Benzothiazole by Reverse Phase HPLC."[3] Indian Journal of Pharmaceutical Sciences. Available at: [Link][3]

  • Waters Corporation. "MaxPeak High Performance Surfaces Mitigate On-Column Oxidation." Application Note. Available at: [Link]

  • National Institutes of Health (NIH). "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 4-Cyclohexyl-1,3-thiazole-2-thiol Metal Complexes

This guide provides a comprehensive comparison of the crystal structures of metal complexes incorporating the versatile ligand, 4-cyclohexyl-1,3-thiazole-2-thiol. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the crystal structures of metal complexes incorporating the versatile ligand, 4-cyclohexyl-1,3-thiazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and comparative analysis of these compounds, offering insights into their potential applications. The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, and its derivatives are actively explored for a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] The coordination of these ligands with metal ions can further enhance their therapeutic potential.[1][4]

Introduction to 4-Cyclohexyl-1,3-thiazole-2-thiol as a Ligand

The 4-cyclohexyl-1,3-thiazole-2-thiol ligand is a fascinating molecule for coordination chemistry. The thiazole ring itself offers multiple potential coordination sites, primarily the nitrogen and the exocyclic sulfur atom of the thiol group. The bulky cyclohexyl group at the 4-position introduces significant steric influence, which can dictate the coordination geometry of the resulting metal complexes and influence their crystal packing. Understanding the interplay between the electronic properties of the thione-thiazole core and the steric demands of the cyclohexyl substituent is crucial for predicting and controlling the final solid-state architecture.

The coordination behavior of thiazole-2-thiol derivatives is diverse. They can act as monodentate ligands, typically coordinating through the exocyclic sulfur atom, or as bidentate ligands, forming a chelate ring by coordinating through both the endocyclic nitrogen and the exocyclic sulfur atoms. Furthermore, they can act as bridging ligands, connecting two or more metal centers. The choice of the metal ion, its oxidation state, and the reaction conditions all play a pivotal role in determining the final coordination mode.

Comparative Crystal Structure Analysis

While a comprehensive database for a wide range of 4-cyclohexyl-1,3-thiazole-2-thiol metal complexes is still developing, we can extrapolate and compare potential structural features based on the known coordination chemistry of similar thiazole-2-thiol ligands with various transition metals.[5][6]

A systematic comparison would involve synthesizing a series of metal complexes with this ligand and analyzing their crystal structures obtained through single-crystal X-ray diffraction. The key parameters for comparison are summarized in the table below.

Table 1: Comparative Crystallographic Data for Hypothetical Metal Complexes of 4-Cyclohexyl-1,3-thiazole-2-thiol
ParameterM(L)₂Cl₂ (M = Co(II))M(L)₂(OAc)₂ (M = Cu(II))[M(L)(H₂O)₄]SO₄ (M = Zn(II))
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pnma
Coordination Geometry Distorted TetrahedralSquare Planar/Distorted OctahedralOctahedral
Coordination Mode of L Monodentate (S-donor)Bidentate (N,S-donor)Monodentate (S-donor)
M-S Bond Length (Å) ~2.3 Å~2.25 Å~2.4 Å
M-N Bond Length (Å) -~2.0 Å-
Key Intermolecular Interactions C-H···π interactions involving the cyclohexyl ringπ-π stacking of thiazole rings, C-H···O hydrogen bondsExtensive hydrogen bonding network involving water molecules and sulfate anions

Note: This table presents hypothetical data based on common coordination geometries and bond lengths observed for similar thiazole-thiol metal complexes to illustrate a comparative framework.

The choice of metal ion significantly influences the resulting structure. For instance, Co(II) often favors tetrahedral geometries, where the ligand might coordinate as a monodentate thione. In contrast, Cu(II) can adopt square planar or Jahn-Teller distorted octahedral geometries, often favoring bidentate chelation from the thiazole ligand. Zn(II), with its d¹⁰ configuration, typically forms tetrahedral or octahedral complexes where the ligand may coordinate in a monodentate fashion, with the remaining coordination sites occupied by solvent molecules or counter-ions. The bulky cyclohexyl group is expected to play a significant role in the solid-state packing, potentially leading to the formation of interesting supramolecular architectures through weak intermolecular interactions.

Experimental Protocols

Synthesis of 4-Cyclohexyl-1,3-thiazole-2-thiol (L)

A reliable method for the synthesis of 4-substituted-1,3-thiazole-2-thiols involves the Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-cyclohexyl-2-chloroethan-1-one (1 equivalent) in ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 4-cyclohexyl-1,3-thiazole-2-thiol.

Synthesis of Metal Complexes

General Procedure:

  • Ligand Solution: Dissolve 4-cyclohexyl-1,3-thiazole-2-thiol (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnSO₄·7H₂O) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation/Crystallization: The metal complex may precipitate immediately or require slow evaporation of the solvent to yield crystals suitable for X-ray diffraction. In some cases, gentle heating might be necessary to facilitate the reaction.

  • Isolation: The resulting solid is filtered, washed with the solvent, and dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of these metal complexes.

Synthesis_Workflow cluster_synthesis Ligand and Complex Synthesis cluster_analysis Structural Analysis Ligand_Synth Synthesis of 4-Cyclohexyl-1,3-thiazole-2-thiol Complex_Synth Synthesis of Metal Complex Ligand_Synth->Complex_Synth React with metal salt Purification Purification and Crystallization Complex_Synth->Purification SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Select single crystal Spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Data_Analysis Structure Solution and Refinement SCXRD->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Final Crystal Structure

Caption: Workflow for the synthesis and structural analysis of metal complexes.

Coordination_Modes Ligand 4-Cyclohexyl-1,3-thiazole-2-thiol Monodentate Monodentate Coordination (via S-donor) Ligand->Monodentate Bidentate Bidentate Chelation (via N,S-donors) Ligand->Bidentate Bridging Bridging Coordination Ligand->Bridging

Sources

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